molecular formula C18H23N5O4S B11194623 Ethyl 4-[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-YL]piperazine-1-carboxylate

Ethyl 4-[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-YL]piperazine-1-carboxylate

Cat. No.: B11194623
M. Wt: 405.5 g/mol
InChI Key: KWNURXDWRNCKIF-UHFFFAOYSA-N
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Description

Ethyl 4-[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-YL]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-YL]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and ethyl carboxylate groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-YL]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halides or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Ethyl 4-[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-YL]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-YL]piperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The pathways involved can include inhibition of inflammatory mediators or modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-YL]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrimidine core with sulfonyl and piperazine groups sets it apart from other similar compounds .

Properties

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 4-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C18H23N5O4S/c1-3-27-18(24)23-10-8-22(9-11-23)17-20-12-15(16(19)21-17)28(25,26)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H2,19,20,21)

InChI Key

KWNURXDWRNCKIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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